4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid
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Overview
Description
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid typically involves the formation of the oxazole ring followed by its attachment to a benzoic acid moiety. One common method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Electrophilic aromatic substitution can occur at the benzoic acid ring, while nucleophilic substitution can take place at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
91945-19-6 |
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Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
4-[6-(3-methyl-1,2-oxazol-5-yl)hexoxy]benzoic acid |
InChI |
InChI=1S/C17H21NO4/c1-13-12-16(22-18-13)6-4-2-3-5-11-21-15-9-7-14(8-10-15)17(19)20/h7-10,12H,2-6,11H2,1H3,(H,19,20) |
InChI Key |
ASSZLLDQIFJPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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